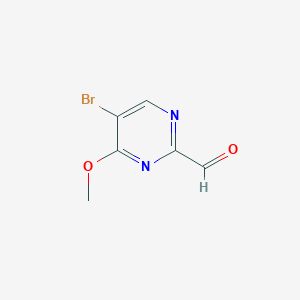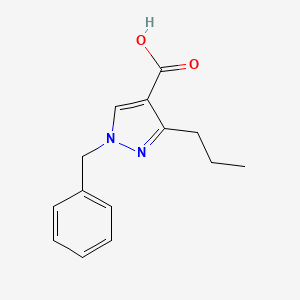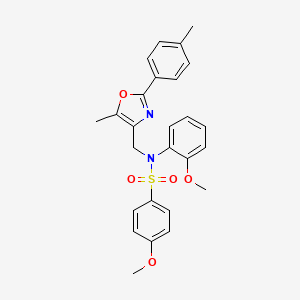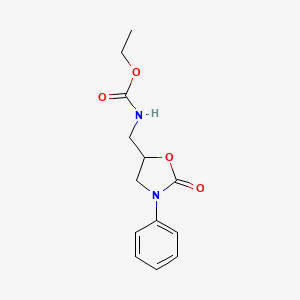
2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline” is a quinoxaline derivative. Quinoxaline derivatives are a class of compounds that have been studied for their potential biological activities . The benzylpiperazinyl component is a common moiety in many drug molecules and is known to influence the biological activity of the compound .
Synthesis Analysis
While the specific synthesis process for “2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline” is not available, similar compounds are often synthesized through processes like reductive amination .Molecular Structure Analysis
The molecular structure of “2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline” would likely involve a quinoxaline core, with a methoxy group at the 3-position and a 4-benzylpiperazin-1-yl group at the 2-position .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity :A study by Mandala et al. (2013) focused on the synthesis and antimicrobial activity of novel compounds, including derivatives similar to 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing significant inhibitory effects. The research underscores the potential of such compounds in developing new antimicrobial agents (Mandala et al., 2013).
Neuropharmacological Potential :Łażewska et al. (2019) investigated derivatives of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, designed to evaluate the role of linkers for the affinity to the human serotonin 5-HT6 receptor. This study provides insights into the structural optimization for enhancing the receptor affinity, indicating the utility of such compounds in the development of new drugs for treating neurological disorders (Łażewska et al., 2019).
Antidepressant-like Activity :Research by Mahesh et al. (2011) introduced a novel series of 3-ethoxyquinoxalin-2-carboxamides as 5-HT(3) receptor antagonists. Compounds with higher inhibitory values exhibited promising antidepressant-like activities, highlighting the potential application of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline derivatives in developing new antidepressant drugs (Mahesh et al., 2011).
Analgesic and Anti-inflammatory Agents :A study by Zygmunt et al. (2015) on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory properties. These findings suggest the therapeutic potential of such compounds, including 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline derivatives, in pain management and inflammation treatment (Zygmunt et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline is caspase-3 , a crucial protein in the apoptosis pathway . Caspase-3 is stored in cells in its inactive form, procaspase-3, and can be quickly activated to induce apoptosis .
Mode of Action
2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline, also known as PAC-1, activates procaspase-3 by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, which can then cleave another molecule of procaspase-3 to active caspase-3 . Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration .
Biochemical Pathways
The activation of procaspase-3 by PAC-1 triggers the apoptosis pathway . The active caspase-3 cleaves and activates other caspases, leading to a cascade of events that ultimately result in cell death . This pathway is particularly important in cancer cells, where the regulation of apoptosis is often disrupted .
Pharmacokinetics
It’s important to note that the compound’s ability to chelate zinc and activate procaspase-3 suggests it can penetrate cell membranes
Result of Action
The activation of procaspase-3 by 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline leads to the induction of apoptosis, or programmed cell death . This can result in the selective destruction of cancer cells, making the compound a potential therapeutic agent for cancer treatment .
Action Environment
The efficacy and stability of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline can be influenced by various environmental factors. For instance, the presence of zinc in the cellular environment is crucial for its mode of action Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and efficacy
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-3-methoxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-25-20-19(21-17-9-5-6-10-18(17)22-20)24-13-11-23(12-14-24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQZLKFZXMCRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2890159.png)




![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2890164.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2890166.png)

![Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B2890169.png)

![1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2890175.png)
![2-(4-Cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine](/img/structure/B2890177.png)

